molecular formula C8H8N2O4 B1610702 4-(Aminomethyl)-3-nitrobenzoic acid CAS No. 2372-51-2

4-(Aminomethyl)-3-nitrobenzoic acid

Cat. No. B1610702
CAS RN: 2372-51-2
M. Wt: 196.16 g/mol
InChI Key: KRTYNVCBQRWNMK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzoic acid is an organic compound that is a derivative of benzoic acid. It contains an aminomethyl group (-CH2-NH2) attached to the benzene ring . It is also known as 4-carboxybenzylamine and is used as an antifibrinolytic agent . It is also used as a type 2 antifibrinolytic agent .


Synthesis Analysis

The synthesis of 4-(aminomethyl)benzoic acid involves several steps . One method involves the reaction of benzyl amine with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ . Another method involves the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia .


Molecular Structure Analysis

The molecular structure of 4-(aminomethyl)benzoic acid consists of a benzene ring with a carboxyl group (-COOH) and an aminomethyl group (-CH2-NH2) attached to it .


Chemical Reactions Analysis

Amines, including 4-(aminomethyl)benzoic acid, are good nucleophiles and can react with various groups such as sulfonyl groups to form sulfonamides . They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)benzoic acid include a density of 1.2±0.1 g/cm3, a melting point of over 300 °C, a boiling point of 323.1±25.0 °C at 760 mmHg, and a flash point of 149.2±23.2 °C .

Scientific Research Applications

Synthesis and Educational Applications

4-(Aminomethyl)-3-nitrobenzoic acid and related compounds have been synthesized for various purposes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is designed as an experiment for introductory organic chemistry courses. This synthesis, a simple Fischer esterification reaction, is used to educate students about organic synthesis techniques (Kam, Levonis, & Schweiker, 2020).

Industrial and Medicinal Intermediates

Compounds like 3-aminobenzoic acid, closely related to 4-(Aminomethyl)-3-nitrobenzoic acid, are used as intermediates in medicine and dye manufacturing. They play a significant role in the industrial production of azo dyes and certain medications, demonstrating their versatility in pharmaceutical and dye industries (Yin Qun, 2010).

Solid-Phase Synthesis

In the field of solid-phase synthesis, resin-bound 4-fluoro-3-nitrobenzoic acid, a compound similar to 4-(Aminomethyl)-3-nitrobenzoic acid, is used in the creation of substituted 2-aminomethylbenzimidazoles. This demonstrates the application of such compounds in developing complex organic structures, crucial in pharmaceutical research (Kilburn, Lau, & Jones, 2000).

Chemical Engineering and Reaction Studies

In chemical engineering, studies on the hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid have been conducted. Such research is important for understanding the chemical reactions and processes involved in the transformation of nitroaromatic compounds, which is relevant in various industrial applications (Tsoligkas, Simmons, & Wood, 2007).

Stability Analysis

For the nitroaromatic compound 4-bromomethyl-3-nitrobenzoic acid, stability studies using high-performance liquid chromatography-ultraviolet assay have been conducted. This research is critical for understanding the stability and selectivity of bioactive nitrocompounds, which has implications in pharmaceutical development (de Freitas et al., 2014).

Synthesis for Peptide Synthesis

The synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids has been described for use in liquid-phase peptide synthesis. This highlights the role of such compounds in advancing biochemical research, particularly in the synthesis of peptides (Hemmasi, Stüber, & Bayer, 1982).

Safety And Hazards

4-(Aminomethyl)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

properties

IUPAC Name

4-(aminomethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTYNVCBQRWNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477292
Record name 4-Aminomethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-nitrobenzoic acid

CAS RN

2372-51-2
Record name 4-(Aminomethyl)-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2372-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminomethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(Bromomethyl)-3-nitrobenzoic acid (3.2 g; 12.3 mmol) was dissolved in 8% NH3 in EtOH (300 mL) and the resulting solution was stirred at room temperature. After 22 h the solution was evaporated and the residue suspended in H2O (70 mL). The suspension was stirred for 15 min and filtered. The collected solid was suspended in H2O (40 mL) and dissolved by the addition of few drops of 25% aq. NH4OH (pH. 12), then the pH of the solution was adjusted to 6 by addition of 6 N HCl. The precipitated solid was filtered, and washed sequentially with MeOH (3×5 mL), and Et2O (10 mL) and was vacuum dried (1.3 kPa; P2O5) to give 4-(aminomethyl)-3-nitrobenzoic acid as a pale brown solid (1.65 g; 8.4 mmol). Yield 68%.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
TV Abramova, VN Silnikov - Nucleosides, Nucleotides, and Nucleic …, 2005 - Taylor & Francis
We detail the design, synthesis, and characterization of an o-nitrobenzyl–based photolabile linker containing amine and carboxyl anchor groups. A model nucleoside monomer …
Number of citations: 9 www.tandfonline.com
RP Hammer, F Albericio, L Gera… - International Journal of …, 1990 - Wiley Online Library
… A mixture of 4-aminomethyl-3nitrobenzoic acid (12) (0.44 g, 2.2 mmol; obtained through reaction of the corresponding bromo acid 8 with NH,. Method A for compound 12), di-tert.-butyl …
Number of citations: 83 onlinelibrary.wiley.com
GR Matsueda, E Haber - Analytical Biochemistry, 1980 - Elsevier
Disubstituted (hydroxymethylphenylacetamidomethyl-; N-acetyl-α-aminobutyramidomethyl-) copoly(styrene-1% divinylbenzene) in bead form has been prepared for use in solidphase …
Number of citations: 54 www.sciencedirect.com
SA Gaehde, GR Matsueda - International Journal of Peptide …, 1981 - Wiley Online Library
N‐tert.‐butoxycarbonyl‐aminomethyl(α‐phenyl)phenoxyacetic acid was synthesized and found to be suitable for use as a handle in the solid‐phase synthesis of peptide α‐…
Number of citations: 23 onlinelibrary.wiley.com
HB Lee, MC Zaccaro, M Pattarawarapan… - The Journal of …, 2004 - ACS Publications
A program to identify small molecules that mimic or disrupt protein−protein interactions led us to design the peptidomimetics 1−3. Solid-phase syntheses of 1−3 were developed. The …
Number of citations: 48 pubs.acs.org
R Warrass - Combinatorial Chemistry: Synthesis, Analysis …, 1999 - books.google.com
At quite an early point, it was realized that Merrifield’s idea [1] for peptide chemistry on solid-phase supports had advantages for organic chemists other than just those inter-ested in …
Number of citations: 1 books.google.com
A Albini, E Fasani - Photochemistry: Volume 37, 2009 - books.google.com
… last chromophore is the reacting moiety in photocleavable linkers for oligonucleotides containing combinatorial libraries based upon derivatives of 4-aminomethyl-3-nitrobenzoic acid …
Number of citations: 1 books.google.com
JS Kempfle, MV Duro, A Zhang, CD Amador… - Frontiers in Cellular …, 2021 - frontiersin.org
Sensorineural hearing loss is irreversible and is associated with the loss of spiral ganglion neurons (SGNs) and sensory hair cells within the inner ear. Improving spiral ganglion neuron …
Number of citations: 9 www.frontiersin.org
N Berthet, C Crey-Desbiolles, M Kotera… - Nucleic acids …, 2009 - academic.oup.com
The phototriggered cleavage of chemical bonds has found numerous applications in biology, particularly in the field of gene sequencing through photoinduced DNA strand scission. …
Number of citations: 7 academic.oup.com
YV Sherstyuk, AL Zakharenko, MM Kutuzov… - Molecular …, 2017 - Springer
A versatile strategy for the synthesis of $$\hbox {NAD}^{+}$$ NAD + mimetics was developed, involving an efficient pyrophosphate linkage formation in key conjugates containing a …
Number of citations: 6 link.springer.com

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